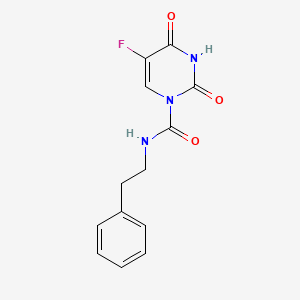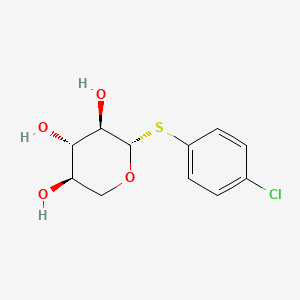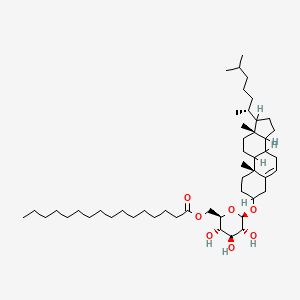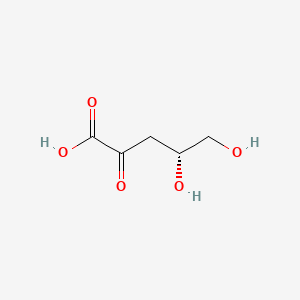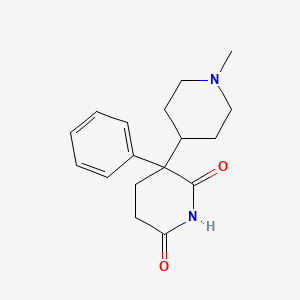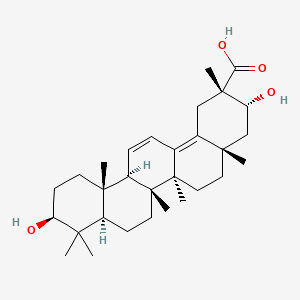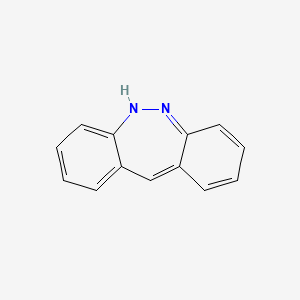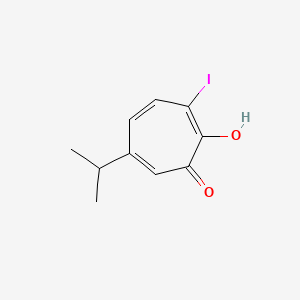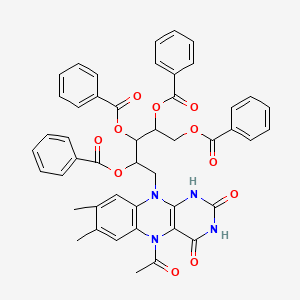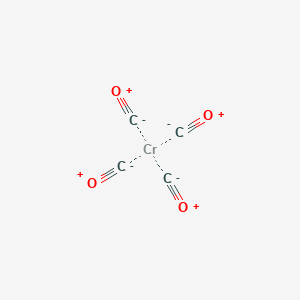
Tetracarbonylchromium(0)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracarbonylchromium is an organochromium compound and a metal carbonyl.
Aplicaciones Científicas De Investigación
Synthesis of Chelate Complexes
Tetracarbonylchromium(0) has been effectively utilized in the synthesis of chelate complexes. Notably, tetracarbonyl(norbornadiene)chromium(0) serves as a complexation reagent, facilitating the formation of various tetracarbonylchromium chelate complexes with excellent yields under mild reaction conditions. The structural intricacies of these complexes have been unveiled through X-ray crystal structure analyses, contributing valuable insights into their chemical behavior and potential applications (Strotmann, Wartchow, & Butenschön, 2004).
Catalytic and Thermal Properties
The catalytic and thermal properties of tetracarbonylchromium(0) have been explored through its encapsulation in NaX zeolite. The synthesis of these encapsulated complexes has revealed unique behaviors under different conditions. For instance, Cr(CO)₄/NaX demonstrated a remarkable photoassisted hydrogenation activity under UV irradiation, indicating potential applications in photochemical processes (Okamoto, Inui, Onimatsu, & Imanaka, 1991).
Photochemical Synthesis
The realm of photochemical synthesis has been enriched by studies involving tetracarbonylchromium(0). Photolysis of certain metal complexes in the presence of specific ligands leads to the formation of tetracarbonyl-bis(olefin)metal(0) complexes. These complexes, characterized by IR, 1H, 13C NMR, and mass spectroscopies, offer a deep dive into the metal-ligand interactions, paving the way for innovative applications in materials science (Morkan & Uztetik-Morkan, 2000).
Optical Nonlinearity
Investigations into the optical nonlinearity of tetracarbonylchromium(0) complexes have yielded fascinating results. Parameters such as the nonlinear refractive index and absorption cross sections have been deduced, uncovering the compound's reverse saturable absorption (RSA) mechanism. These findings are instrumental in developing materials for optical applications, such as in the creation of advanced photonic devices (Zidan, Al-Ktaifani, & Allahham, 2018).
Asymmetric Catalysis
In the field of asymmetric catalysis, planar chiral (η6-arene) tricarbonyl chromium(0) complexes have garnered attention. Their synthesis and the exploration of their catalytic properties have opened up avenues in enantioselective catalysis, underscoring their potential as versatile catalysts in organic synthesis (Bolm & Muñiz, 1999).
Propiedades
Nombre del producto |
Tetracarbonylchromium(0) |
|---|---|
Fórmula molecular |
C4CrO4 |
Peso molecular |
164.04 g/mol |
Nombre IUPAC |
carbon monoxide;chromium |
InChI |
InChI=1S/4CO.Cr/c4*1-2; |
Clave InChI |
SDRFORYLNWLITI-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



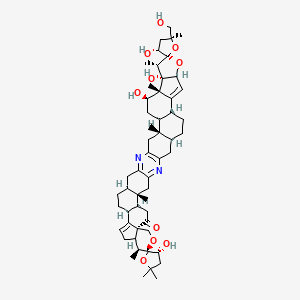
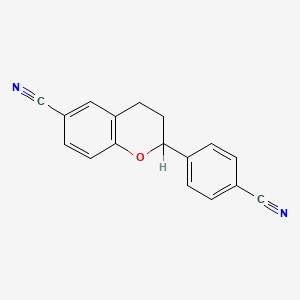
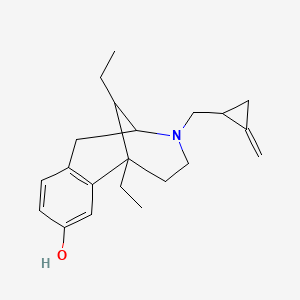
![[(3S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-17-acetyloxy-6,11-dichloro-13-methyl-2,3,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1203529.png)
